molecular formula C12H15F4N B7901971 Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine

Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B7901971
M. Wt: 249.25 g/mol
InChI Key: PDOKQOVHWGSWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a butyl group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The initial step involves the introduction of fluoro and trifluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas and trifluoromethyl iodide.

    Attachment of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction, where a butyl halide reacts with a phenyl ring containing a leaving group.

    Amine Formation: The final step involves the conversion of the substituted phenyl ring to an amine. This can be achieved through reductive amination, where the phenyl ring is reacted with a suitable amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, such as nitro, hydroxyl, and alkyl-substituted phenyl compounds.

Scientific Research Applications

Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Butyl({[3-chloro-5-(trifluoromethyl)phenyl]methyl})amine
  • Butyl({[3-fluoro-5-(methyl)phenyl]methyl})amine
  • Butyl({[3-fluoro-5-(difluoromethyl)phenyl]methyl})amine

Uniqueness

Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These groups significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N/c1-2-3-4-17-8-9-5-10(12(14,15)16)7-11(13)6-9/h5-7,17H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOKQOVHWGSWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.